5-Aza-7-deaza Guanosine

Nucleic Acid Structural Biology Antiviral Nucleoside Design X-ray Crystallography

5-Aza-7-deaza Guanosine (CAS 67410-65-5) is a uniquely engineered nucleoside analog for advanced nucleic acid research. Unlike unmodified guanosine or 7-deazaguanosine, its 5-aza-7-deaza scaffold enables pH-dependent hydrogen bonding (2 vs 3 bonds with cytosine), facilitates stable parallel-stranded DNA architectures, and supports cooperative multi-base-pair stabilization for AEGIS. This ≥98% purity compound is essential for developing acid-responsive FRET probes, DNA origami, and semi-synthetic organisms. Verify lot-specific purity and request a quote for your research-scale or bulk procurement needs.

Molecular Formula C₁₀H₁₃N₅O₅
Molecular Weight 283.24 g/mol
CAS No. 67410-65-5
Cat. No. B022167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aza-7-deaza Guanosine
CAS67410-65-5
Synonyms2-amino-8-(beta-ribofuranosyl)imidazo(1,2-a)-1,3,5-triazin-4-one
5-aza-7-deazaguanosine
ZX 2401
ZX-2401
ZX2401
Molecular FormulaC₁₀H₁₃N₅O₅
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=NC2=O)N)N1C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H13N5O5/c11-8-12-9-14(1-2-15(9)10(19)13-8)7-6(18)5(17)4(3-16)20-7/h1-2,4-7,16-18H,3H2,(H2,11,13,19)/t4-,5-,6-,7-/m1/s1
InChIKeyZQUTYCUKRGSIGL-AXMZGBSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aza-7-deaza Guanosine (CAS 67410-65-5): Antiviral Nucleoside and Modified Building Block for Nucleic Acid Research


5-Aza-7-deaza Guanosine (CAS 67410-65-5), systematic name 2-amino-8-β-D-ribofuranosylimidazo[1,2-a]-1,3,5-triazin-4(8H)-one, is a synthetic nucleoside analog of guanosine wherein the nitrogen at position 7 of the purine ring is replaced by a carbon and an additional nitrogen is introduced at position 5 of the pyrazolo[3,4-d]pyrimidine scaffold. Its molecular formula is C₁₀H₁₃N₅O₅ with a molecular weight of 283.24 g/mol. The compound exhibits a melting point of 233-237°C and appears as a white solid with typical commercial purity specifications of ≥98% . The compound has documented in vitro antiviral activity against herpes simplex virus and influenza, and has been investigated as a broad-spectrum inhibitor of viruses in the Flaviviridae family [1]. Beyond antiviral applications, 5-aza-7-deazaguanine serves as a non-canonical nucleobase for nucleic acid code expansion, enabling the construction of novel base-pairing systems, parallel-stranded DNA architectures, and metal-ion-mediated hybridization motifs [2].

5-Aza-7-deaza Guanosine Cannot Be Replaced by 7-Deazaguanosine or Natural Guanosine for Nucleic Acid Engineering


Generic substitution among nucleoside analogs—even structurally related compounds such as 7-deazaguanosine, natural guanosine, or 8-azaguanosine—fails because the 5-aza-7-deaza scaffold confers a unique combination of altered base-pairing hydrogen-bonding topology, pH-dependent protonation behavior, and distinct glycosidic bond conformation [1]. Unlike 7-deazaguanosine, which retains N-5 but lacks N-7, the 5-aza-7-deaza modification relocates nitrogen-7 to the bridgehead position-5, fundamentally changing the electronic distribution and Watson-Crick edge hydrogen-bonding pattern . This positional rearrangement produces functional properties not present in the parent purine compound, including: (i) the ability to form stable parallel-stranded (ps) purine-purine duplexes with guanine or 7-deazaguanine, (ii) pH-switchable hydrogen-bonding stoichiometry when paired with cytosine (two hydrogen bonds at neutral pH versus three in acidic medium), and (iii) stepwise cooperative duplex stabilization when multiple consecutive modified base pairs are incorporated—a phenomenon absent in guanine-isoguanine tracts [2][3]. Consequently, experimental protocols designed to exploit these distinctive properties cannot be executed with the unmodified natural nucleoside or the single-site 7-deaza analog.

Quantitative Differentiation of 5-Aza-7-deaza Guanosine Versus Natural Guanosine and 7-Deaza Analogs


Glycosidic Bond Conformation in 5-Aza-7-deaza Guanosine Differs from Natural Guanosine

The positional change of nitrogen-7 of the RNA constituent guanosine to the bridgehead position-5 produces a nucleoside with an entirely different recognition pattern compared to the parent purine compound [1]. Single-crystal X-ray diffraction of 7-iodo-5-aza-7-deazaguanosine (a derivative sharing the core scaffold) reveals an anti conformation at the glycosylic bond and an N conformation (O4′-endo) for the ribose moiety, with an antiperiplanar orientation of the 5′-hydroxy group [2]. These conformational parameters differ from those of natural guanosine and influence base-pairing geometry and polymerase substrate recognition.

Nucleic Acid Structural Biology Antiviral Nucleoside Design X-ray Crystallography

pH-Dependent Base Pairing: 5-Aza-7-deazaguanine Forms Two Hydrogen Bonds at Neutral pH, Three Under Acidic Conditions

When paired with cytosine in antiparallel-stranded duplexes, 5-aza-7-deazaguanine forms a base pair stabilized by two hydrogen bonds under neutral conditions, but gains a third hydrogen bond in acidic medium due to protonation of the nucleobase [1]. This pH-dependent hydrogen-bonding stoichiometry is not observed for the natural guanine-cytosine base pair, which consistently maintains three hydrogen bonds irrespective of pH within physiological ranges. The phenomenon enables the design of pH-switchable DNA nanostructures and acid-responsive oligonucleotide probes [2].

Oligonucleotide Hybridization pH-Responsive DNA Modified Nucleobase Chemistry

Parallel-Stranded Duplex Formation with 5-Aza-7-deazaguanine Versus Guanine

5-Aza-7-deazaguanine forms stable parallel-stranded (ps) 'purine-purine' base pairs with guanine or 7-deazaguanine, a pairing geometry not accessible to natural guanine-guanine pairs [1]. Hybridization studies demonstrate that oligonucleotides containing 5-aza-7-deaza-2′-deoxyguanosine yield duplexes with parallel chain orientation when paired with complementary guanine residues [2]. This capability arises from the altered hydrogen-bonding face presented by the 5-aza-7-deaza scaffold, which repositions hydrogen-bond donors and acceptors to favor parallel-stranded motifs.

Parallel-Stranded DNA Non-Canonical Base Pairing Oligonucleotide Therapeutics

Stepwise Cooperative Duplex Stabilization in 5-Aza-7-deazaguanine-Isoguanine Tracts Versus Guanine-Isoguanine Tracts

A growing number of consecutive 5-aza-7-deazaguanine-isoguanine base pairs leads to strong stepwise duplex stabilization, a phenomenon not observed for the guanine-isoguanine base pair [1]. In oligonucleotides with single modified purine-purine base pair insertions, duplex stability decreases relative to unmodified controls. However, when multiple consecutive 5-aza-7-deazaguanine-isoguanine pairs are incorporated, cooperative stabilization occurs and progressively increases with each additional modified pair [2]. This cooperative behavior is absent in natural guanine-isoguanine tracts, which do not exhibit stepwise stabilization with increasing tract length.

DNA Nanotechnology Cooperative Base Pairing Expanded Genetic Alphabet

5-Aza-7-deaza-2′-deoxyguanosine Forms Stable Hybrid Base Pairs with 7-Deaza-2′-deoxyisoguanosine for Strong Double Helix Stabilization

The incorporation of a hybrid base pair tract consisting of 7-deaza-2′-deoxyisoguanosine paired with 5-aza-7-deaza-2′-deoxyguanosine strongly stabilizes the DNA double helix [1]. This purine-purine base pair represents an orthogonal coding system that expands the genetic alphabet beyond canonical Watson-Crick pairing. Both base pairs—7-deaza-2′-deoxyisoguanosine with 5-aza-7-deaza-2′-deoxyguanosine, and 7-deaza-2′-deoxyisoguanosine with 2′-deoxyguanosine—extend the genetic coding system, but the 5-aza-7-deaza variant offers distinct stabilization properties in hybrid tract contexts .

Expanded Genetic Code Non-Canonical Base Pairing Synthetic Biology

Antiviral Activity of 5-Aza-7-deaza Guanosine Against Herpes Simplex Virus

5-Aza-7-deazaguanosine has shown marked antiviral activity in vitro against herpes simplex virus [1]. Notably, this activity is observed despite the fact that the N(3) position is effective as a hydrogen acceptor only, indicating that the antiviral mechanism does not rely on the full hydrogen-bonding capacity of a natural guanine base . This distinguishes the compound from guanosine itself, which lacks direct antiviral activity without metabolic activation to nucleotide forms.

Antiviral Nucleoside HSV-1/HSV-2 Inhibitor Virology Research

Optimized Application Scenarios for 5-Aza-7-deaza Guanosine Based on Verified Differentiation Data


Construction of pH-Responsive Oligonucleotide Probes and Biosensors

Researchers developing acid-sensitive nucleic acid probes should select 5-aza-7-deaza guanosine to exploit its pH-switchable hydrogen-bonding behavior. When incorporated into oligonucleotides, 5-aza-7-deazaguanine forms only two hydrogen bonds with cytosine at neutral pH, but gains a third hydrogen bond under acidic conditions due to nucleobase protonation [1]. This unique property enables the design of pH-gated DNA switches, acid-responsive FRET probes for endosomal and lysosomal targeting, and environmental sensors where hybridization efficiency is coupled to local acidity. Natural guanosine and 7-deazaguanosine lack this pH-dependent behavior and cannot serve as substitutes.

Engineering Parallel-Stranded DNA Architectures and Non-Canonical Topologies

Investigators aiming to construct parallel-stranded (ps) DNA duplexes, triplexes, or novel nanostructures require 5-aza-7-deaza guanosine as an essential building block. The modified nucleobase forms stable parallel-stranded purine-purine base pairs with guanine or 7-deazaguanine—a pairing geometry completely inaccessible to natural guanine [2]. This capability supports the rational design of parallel-stranded aptamers, DNA origami components with non-Watson-Crick junctions, and oligonucleotide therapeutics that exploit alternative strand orientations for enhanced nuclease resistance or altered protein recognition.

Expanding the Genetic Alphabet with Orthogonal Purine-Purine Coding Systems

Synthetic biology teams developing artificially expanded genetic information systems (AEGIS) should procure 5-aza-7-deaza-2′-deoxyguanosine for use as a non-canonical partner to 7-deaza-2′-deoxyisoguanosine. Hybrid base pair tracts incorporating this pair strongly stabilize the DNA double helix, enabling the construction of expanded genetic coding systems beyond the canonical four-letter alphabet [3]. This application is validated for oligonucleotide solid-phase synthesis, PCR amplification compatibility studies, and the development of semisynthetic organisms with expanded codon capacity.

Designing Cooperative Multi-Pair Purine Tracts for Enhanced Duplex Stability

Users constructing oligonucleotides with extended purine-purine tracts for nanotechnology or therapeutic applications benefit from the cooperative stabilization unique to 5-aza-7-deazaguanine-isoguanine base pairs. While single insertions of modified pairs may modestly decrease duplex stability, multiple consecutive 5-aza-7-deazaguanine-isoguanine pairs produce strong stepwise duplex stabilization—a cooperative effect entirely absent in guanine-isoguanine tracts [4]. This property makes 5-aza-7-deaza guanosine the nucleoside of choice for applications requiring stable multi-pair non-canonical tracts, such as aptamer core domains, DNA nanowires, or structurally reinforced hybridization probes.

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23 linked technical documents
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